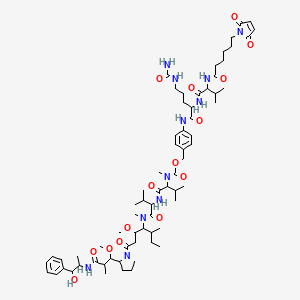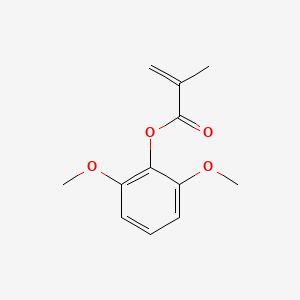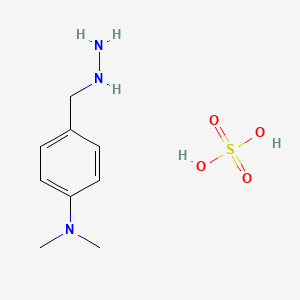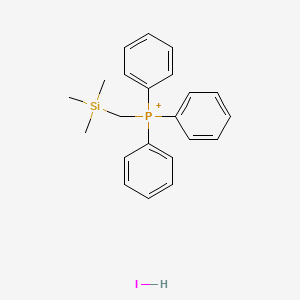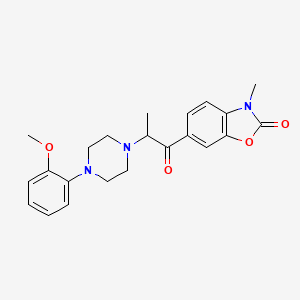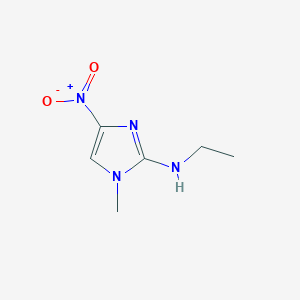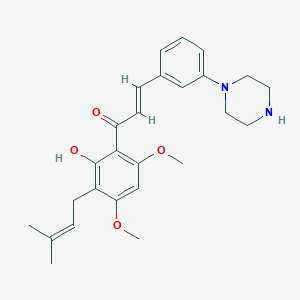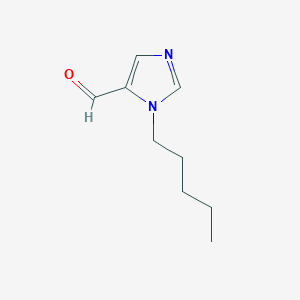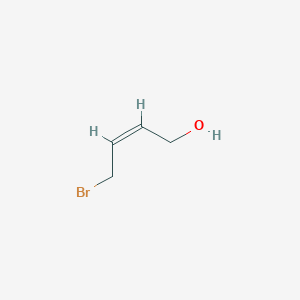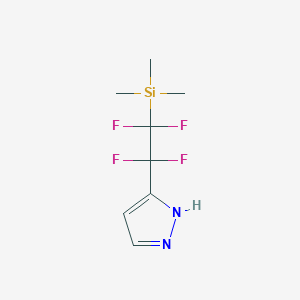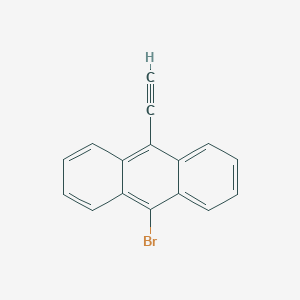
9-Bromo-10-ethynylanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Bromo-10-ethynylanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a bromine atom at the 9th position and an ethynyl group at the 10th position of the anthracene core. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-10-ethynylanthracene typically involves the bromination of anthracene followed by the introduction of an ethynyl group. One common method is the bromination of anthracene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or heat. The brominated product is then subjected to a Sonogashira coupling reaction with an ethynylating agent like ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 9-Bromo-10-ethynylanthracene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira coupling to form more complex structures.
Oxidation and Reduction: The anthracene core can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Sonogashira Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and copper co-catalysts (e.g., CuI) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anthracenes, while coupling reactions can produce extended π-conjugated systems.
Aplicaciones Científicas De Investigación
9-Bromo-10-ethynylanthracene has several applications in scientific research:
Organic Light Emitting Diodes (OLEDs): Due to its photophysical properties, it is used in the development of blue-emitting materials for OLEDs.
Fluorescent Probes: Its fluorescence properties make it suitable for use as a fluorescent probe in biological imaging and sensing applications.
Photon Upconversion: It is used in triplet–triplet annihilation upconversion systems to convert low-energy photons into higher-energy photons.
Organic Semiconductors: It serves as a building block for the synthesis of organic semiconductors used in electronic devices.
Mecanismo De Acción
The mechanism of action of 9-Bromo-10-ethynylanthracene is primarily related to its electronic structure and photophysical properties. The bromine and ethynyl substituents influence the electronic distribution within the anthracene core, affecting its absorption and emission characteristics. In OLEDs, for example, the compound can facilitate efficient charge transport and light emission through its conjugated π-system .
Comparación Con Compuestos Similares
9-Bromo-10-phenylanthracene: Similar in structure but with a phenyl group instead of an ethynyl group.
9,10-Dibromoanthracene: Contains two bromine atoms at the 9th and 10th positions.
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in photon upconversion systems.
Uniqueness: 9-Bromo-10-ethynylanthracene is unique due to the presence of both a bromine atom and an ethynyl group, which impart distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific emission wavelengths and high fluorescence efficiency.
Propiedades
Fórmula molecular |
C16H9Br |
|---|---|
Peso molecular |
281.15 g/mol |
Nombre IUPAC |
9-bromo-10-ethynylanthracene |
InChI |
InChI=1S/C16H9Br/c1-2-11-12-7-3-5-9-14(12)16(17)15-10-6-4-8-13(11)15/h1,3-10H |
Clave InChI |
ODQVJPSJCRGFGR-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C2C=CC=CC2=C(C3=CC=CC=C31)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


